Cas no 2228709-09-7 (2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane)
2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane
- 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane
- EN300-1754907
- 2228709-09-7
-
- Inchi: 1S/C11H14O/c1-2-11(5-6-11)9-7-8-3-4-10(9)12-8/h1,8-10H,3-7H2
- InChI Key: MSCMKLZUEBDYEF-UHFFFAOYSA-N
- SMILES: O1C2CCC1C(C2)C1(C#C)CC1
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 9.2Ų
2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754907-0.05g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 0.05g |
$1537.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-0.1g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 0.1g |
$1610.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-0.25g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 0.25g |
$1683.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-0.5g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 0.5g |
$1757.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-1.0g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 1g |
$1829.0 | 2023-05-23 | ||
| Enamine | EN300-1754907-2.5g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 2.5g |
$3585.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-5.0g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 5g |
$5304.0 | 2023-05-23 | ||
| Enamine | EN300-1754907-10.0g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 10g |
$7866.0 | 2023-05-23 | ||
| Enamine | EN300-1754907-1g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 1g |
$1829.0 | 2023-09-20 | ||
| Enamine | EN300-1754907-5g |
2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane |
2228709-09-7 | 5g |
$5304.0 | 2023-09-20 |
2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-(1-ethynylcyclopropyl)-7-oxabicyclo2.2.1heptane
Introduction to 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane (CAS No. 2228709-09-7)
The compound 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane (CAS No. 2228709-09-7) represents a fascinating molecule in the realm of organic chemistry, characterized by its intricate bicyclic structure and functionalized side chain. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. The unique structural motif, combining a cyclopropane ring with an ethynyl group and an oxabicyclo[2.2.1]heptane core, offers a rich scaffold for chemical modifications and biological evaluations.
In the context of modern chemical synthesis, the presence of the 1-ethynylcyclopropyl moiety makes this compound particularly intriguing. Ethynyl groups are well-known for their reactivity in various organic transformations, including Sonogashira coupling, which allows for the introduction of aryl or vinyl groups at the triple bond position. This reactivity has been leveraged in the development of novel synthetic pathways and functional materials. The oxabicyclo[2.2.1]heptane core, on the other hand, provides a rigid framework that can influence the electronic and steric properties of the molecule, making it a valuable building block for drug discovery efforts.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 7-oxabicyclo[2.2.1]heptane scaffold is known for its structural stability and biological relevance, often appearing in natural products and bioactive molecules. By incorporating functional groups such as the ethynyl moiety, researchers can fine-tune the pharmacological properties of these compounds, leading to potential therapeutic applications.
The synthesis of 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane involves multi-step organic transformations, each carefully designed to construct the desired framework while maintaining high yields and purity. The cyclopropane ring is particularly challenging to handle due to its strained three-membered ring structure, but modern synthetic methodologies have made significant strides in facilitating its incorporation into complex molecules. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been instrumental in achieving these synthetic goals.
In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in various pharmacological assays. The ethynyl group can be further functionalized to introduce additional biological moieties, such as pharmacophores that interact with specific targets in biological systems. This flexibility makes 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane a versatile scaffold for developing novel bioactive molecules.
The compound's unique structural features also make it an attractive candidate for material science applications. Bicyclic structures are known for their stability and rigidity, which can be beneficial in designing polymers, ligands for catalysis, and other functional materials. The presence of the ethynyl group further enhances its utility by allowing for cross-linking reactions and modifications that can tailor its physical properties.
Current research is exploring new synthetic routes to optimize the preparation of 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane, focusing on improving efficiency and scalability while minimizing side reactions. Advances in flow chemistry and continuous manufacturing are particularly relevant here, as they offer a means to streamline complex synthetic processes and enhance reproducibility.
The potential applications of this compound extend beyond pharmaceuticals and materials science into areas such as agrochemicals and specialty chemicals. Its structural complexity provides a rich platform for innovation, enabling researchers to develop novel derivatives with tailored properties for specific industrial needs.
As our understanding of molecular interactions continues to evolve, compounds like 2-(1-ethynylcyclopropyl)-7-oxabicyclo[2.2.1]heptane will play an increasingly important role in scientific discovery and technological development. The combination of their structural elegance and functional versatility makes them invaluable tools for researchers across multiple disciplines.
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